molecular formula C22H20N4O5 B3919381 N'-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-N-(4-propan-2-ylphenyl)oxamide

N'-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-N-(4-propan-2-ylphenyl)oxamide

Cat. No.: B3919381
M. Wt: 420.4 g/mol
InChI Key: UGVJMHIXULORKR-QRVIBDJDSA-N
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Description

N’-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-N-(4-propan-2-ylphenyl)oxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and an oxamide moiety. This compound is of significant interest in the fields of medicinal and organic chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-N-(4-propan-2-ylphenyl)oxamide typically involves the condensation of 5-(3-nitrophenyl)furan-2-carbaldehyde with N-(4-propan-2-ylphenyl)oxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-N-(4-propan-2-ylphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The furan ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

N’-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-N-(4-propan-2-ylphenyl)oxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-N-(4-propan-2-ylphenyl)oxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with cellular proteins, leading to the inhibition of key enzymes or signaling pathways. The furan ring and oxamide moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-N-(4-propan-2-ylphenyl)oxamide
  • N’-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-N-(4-methylphenyl)oxamide

Uniqueness

N’-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-N-(4-propan-2-ylphenyl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-N-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5/c1-14(2)15-6-8-17(9-7-15)24-21(27)22(28)25-23-13-19-10-11-20(31-19)16-4-3-5-18(12-16)26(29)30/h3-14H,1-2H3,(H,24,27)(H,25,28)/b23-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVJMHIXULORKR-QRVIBDJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)N/N=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-N-(4-propan-2-ylphenyl)oxamide
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N'-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-N-(4-propan-2-ylphenyl)oxamide
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N'-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-N-(4-propan-2-ylphenyl)oxamide
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N'-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-N-(4-propan-2-ylphenyl)oxamide
Reactant of Route 5
N'-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-N-(4-propan-2-ylphenyl)oxamide
Reactant of Route 6
N'-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-N-(4-propan-2-ylphenyl)oxamide

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